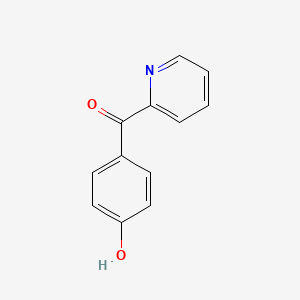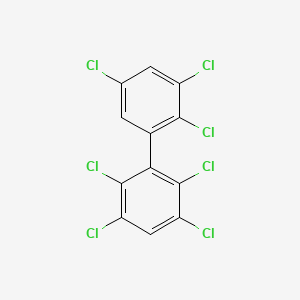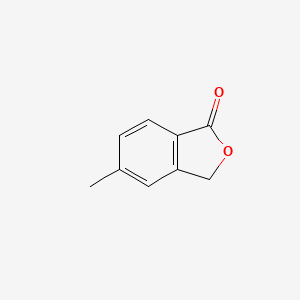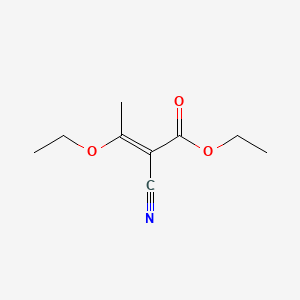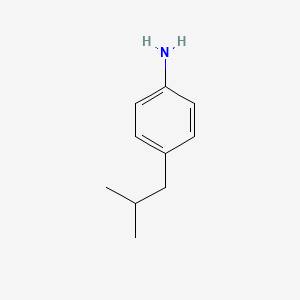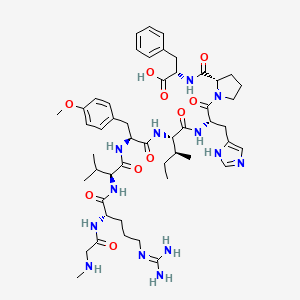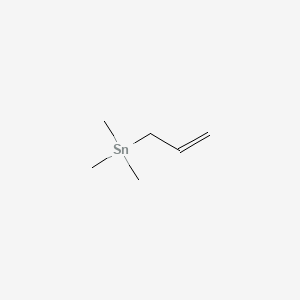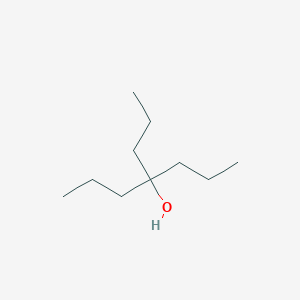![molecular formula C14H16N2O7 B1594223 n-[(Benzyloxy)carbonyl]glycylaspartic acid CAS No. 6154-38-7](/img/structure/B1594223.png)
n-[(Benzyloxy)carbonyl]glycylaspartic acid
描述
n-[(Benzyloxy)carbonyl]glycylaspartic acid is a synthetic compound used primarily in the field of biochemistry and pharmaceuticals. It is composed of a glycine residue and an aspartic acid residue, protected by a benzyloxycarbonyl (Cbz) group. This compound is particularly significant in the synthesis of peptides and as a building block in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[(Benzyloxy)carbonyl]glycylaspartic acid typically involves the following steps:
Protection of Aspartic Acid: : The carboxyl groups of aspartic acid are protected using a suitable protecting group to prevent unwanted reactions.
Coupling with Glycine: : Glycine, often in the form of a protected derivative, is coupled with the protected aspartic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bond.
Introduction of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate and a base like triethylamine to protect the amino group of glycine.
Industrial Production Methods
On an industrial scale, the production process is optimized for high yield and purity, often involving automated synthesizers and high-throughput techniques. The use of protecting groups and coupling reagents is carefully controlled to ensure the desired product formation.
化学反应分析
Types of Reactions
Oxidation: : n-[(Benzyloxy)carbonyl]glycylaspartic acid can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: : The Cbz group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas, converting the compound to its free amine form.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: : Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) with suitable nucleophiles.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Free amine form of the compound.
Substitution: : Varied products depending on the nucleophile used, often leading to different protected amino acid derivatives.
科学研究应用
Chemistry
n-[(Benzyloxy)carbonyl]glycylaspartic acid is widely used in peptide synthesis as a protected dipeptide building block. Its stability and reactivity make it an ideal intermediate in the preparation of longer peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and as a precursor in the synthesis of peptide-based inhibitors and drugs.
Medicine
Medically, this compound is explored for its potential in developing new therapeutic agents, especially in targeting specific enzymes or receptors.
Industry
Industrially, it is used in the large-scale synthesis of peptides and proteins, particularly in the production of pharmaceuticals and biotechnological products.
作用机制
Mechanism
The compound exerts its effects primarily through interactions with specific enzymes or receptors. The benzyloxycarbonyl group provides protection during synthesis, allowing for selective reactions at other functional groups.
Molecular Targets and Pathways
The molecular targets include enzymes involved in peptide bond formation and hydrolysis. The pathways often involve enzymatic cleavage or modification of the peptide bonds, leading to the formation of active peptides or inhibition of target enzymes.
相似化合物的比较
Similar Compounds
n-[(Benzyloxy)carbonyl]glycylglutamic acid: : Similar in structure but with a glutamic acid residue instead of aspartic acid.
n-[(Benzyloxy)carbonyl]glycylserine: : Contains a serine residue, offering different reactivity due to the hydroxyl group.
n-[(Benzyloxy)carbonyl]glycylalanine: : Features an alanine residue, resulting in different steric and electronic properties.
Uniqueness
n-[(Benzyloxy)carbonyl]glycylaspartic acid stands out due to the presence of both glycine and aspartic acid residues, providing a unique combination of steric and electronic effects that influence its reactivity and interactions in biochemical applications.
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, biological research, medicine, and industry. Its unique combination of glycine and aspartic acid residues, coupled with the protective benzyloxycarbonyl group, makes it a valuable tool in various scientific fields.
属性
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c17-11(16-10(13(20)21)6-12(18)19)7-15-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,22)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINDTKMAFAXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293448 | |
| Record name | n-[(benzyloxy)carbonyl]glycylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-38-7 | |
| Record name | NSC89632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(benzyloxy)carbonyl]glycylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




